

Spectroscopic Profile of 5-Bromopyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromopyridine-2-carbaldehyde**

Cat. No.: **B1277881**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound **5-Bromopyridine-2-carbaldehyde** (CAS No. 31181-90-5), a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **5-Bromopyridine-2-carbaldehyde** provide detailed information about its proton and carbon framework.

^1H NMR Data

The ^1H NMR spectrum of **5-Bromopyridine-2-carbaldehyde** was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3).^[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.03	s	1H	-	Aldehyde proton (-CHO)
8.85	dd	1H	2.0, 0.8	H-6
8.02	dd	1H	8.0, 2.0	H-4
7.85	d	1H	8.0	H-3

¹³C NMR Data

The ¹³C NMR spectrum was obtained on a 100 MHz spectrometer in CDCl₃.[\[1\]](#) The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppm	Assignment
192.4	C=O (Aldehyde)
151.7	C-2
151.3	C-6
140.0	C-4
126.3	C-3
122.8	C-5 (C-Br)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromopyridine-2-carbaldehyde** exhibits characteristic absorption bands corresponding to its aldehyde and bromo-pyridine structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	C=O stretch (Aldehyde)
~1560, ~1460	Medium-Strong	Pyridine ring C=C and C=N stretching
~1100	Medium	C-C stretch
~830	Strong	C-H out-of-plane bending
~650	Medium	C-Br stretch

Note: The exact positions of IR peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Bromopyridine-2-carbaldehyde** (C₆H₄BrNO), the expected molecular weight is approximately 185.01 g/mol. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

m/z	Interpretation
185/187	[M] ⁺ , Molecular ion peak corresponding to the two bromine isotopes.
184/186	[M-H] ⁺ , Loss of a hydrogen atom.
156/158	[M-CHO] ⁺ , Loss of the formyl group.
105	[M-Br] ⁺ , Loss of a bromine atom.
77	[C ₅ H ₄ N] ⁺ , Pyridyl cation after loss of Br and CO.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like **5-Bromopyridine-2-carbaldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for calibrating the chemical shifts to 0 ppm.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

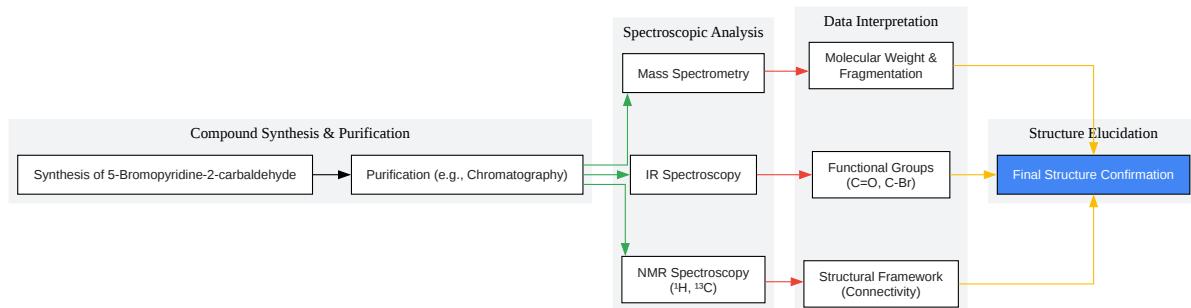
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: Record a background spectrum of the empty sample holder (or a pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.



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Caption: Workflow for the spectroscopic analysis of **5-Bromopyridine-2-carbaldehyde**.

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References

- 1. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopyridine-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277881#spectroscopic-data-for-5-bromopyridine-2-carbaldehyde-nmr-ir-ms>

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